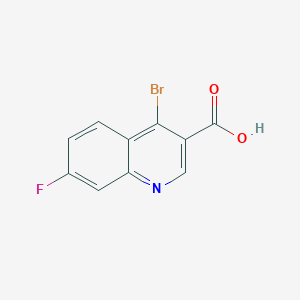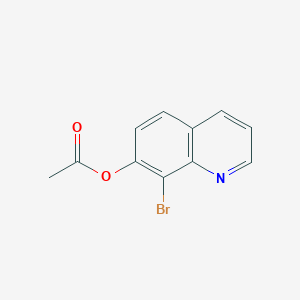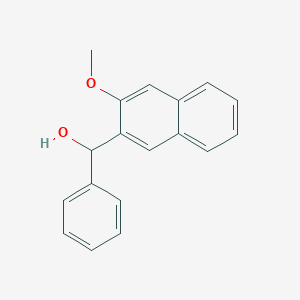
(3-Methoxynaphthalen-2-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxynaphthalen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C18H16O2 It is characterized by a naphthalene ring substituted with a methoxy group at the 3-position and a phenylmethanol group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxynaphthalen-2-yl)(phenyl)methanol typically involves the reaction of 3-methoxynaphthalene with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxynaphthalen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Methoxynaphthalen-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Methoxynaphthalen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by interfering with cell signaling pathways that regulate cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7-Bromo-3-methoxynaphthalen-2-yl)methanol: Similar structure with a bromine atom at the 7-position.
(3-Methoxynaphthalen-2-yl)methanol: Lacks the phenyl group, making it less complex.
(3-Methoxynaphthalen-2-yl)(phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
(3-Methoxynaphthalen-2-yl)(phenyl)methanol is unique due to the presence of both a methoxy group and a phenylmethanol group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C18H16O2 |
|---|---|
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
(3-methoxynaphthalen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C18H16O2/c1-20-17-12-15-10-6-5-9-14(15)11-16(17)18(19)13-7-3-2-4-8-13/h2-12,18-19H,1H3 |
InChI-Schlüssel |
GUSFJSSPHQHVPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC=CC=C2C=C1C(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


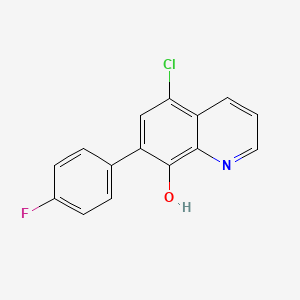
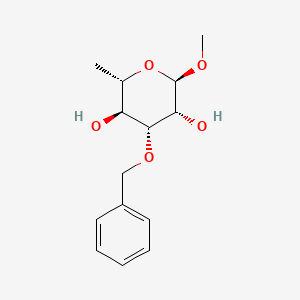
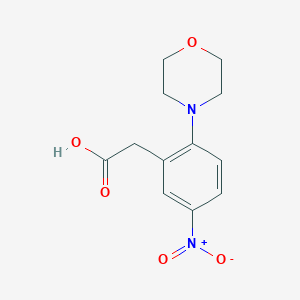


![10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11851739.png)
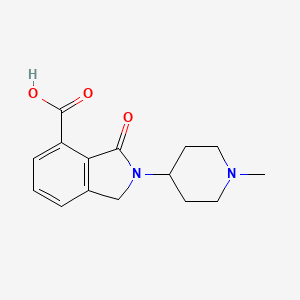
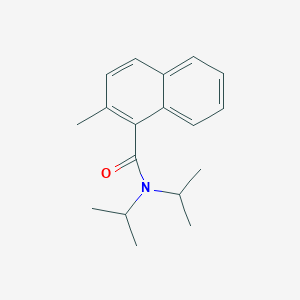
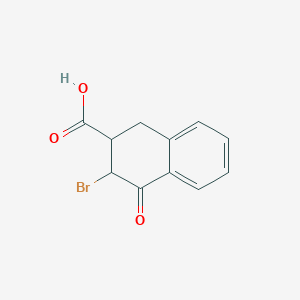

![tert-Butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate](/img/structure/B11851774.png)

